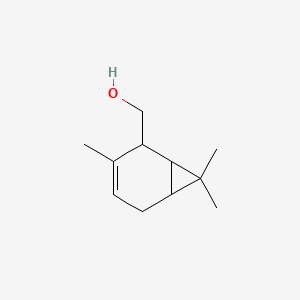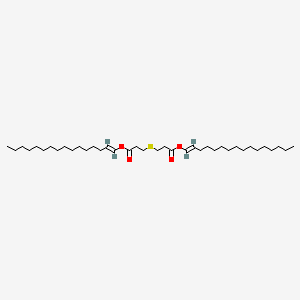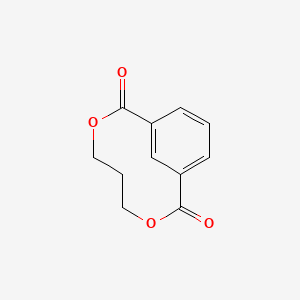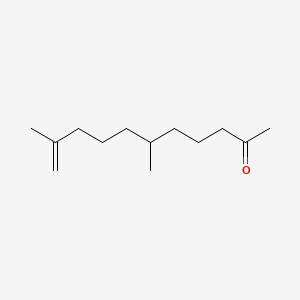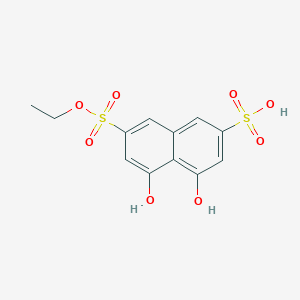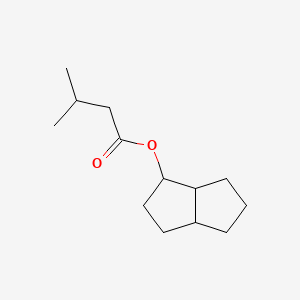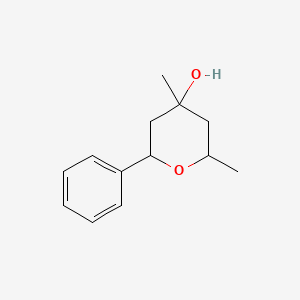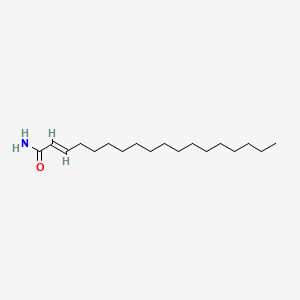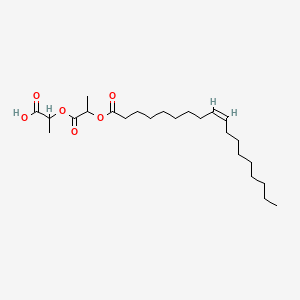
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is an organic compound that belongs to the class of esters It is characterized by the presence of a carboxyethoxy group, a methyl group, and an oxoethyl group attached to an oleate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate typically involves esterification reactions. One common method is the reaction between oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
Wirkmechanismus
The mechanism of action of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol. These products can then participate in metabolic pathways, influencing cellular processes such as lipid metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl palmitate
- 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl stearate
- 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl linoleate
Uniqueness
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of unsaturation due to the presence of the oleate moiety, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
93777-89-0 |
|---|---|
Molekularformel |
C24H42O6 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid |
InChI |
InChI=1S/C24H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27)/b12-11- |
InChI-Schlüssel |
AEBDQINWULSXIX-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


